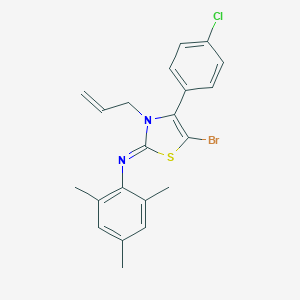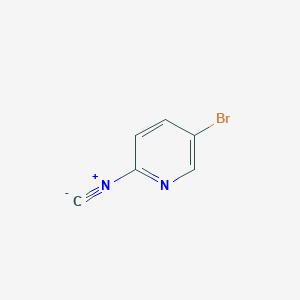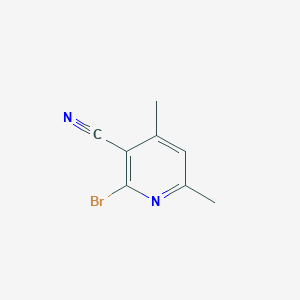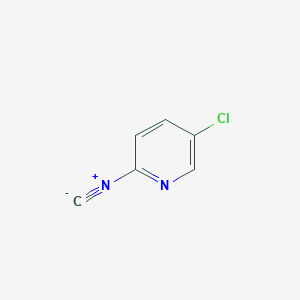![molecular formula C17H12N6OS B383436 16-thia-1,2,3,4,5,14-hexazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one](/img/structure/B383436.png)
16-thia-1,2,3,4,5,14-hexazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
16-thia-1,2,3,4,5,14-hexazahexacyclo[1111002,607,12015,23017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one is a complex organic compound characterized by its unique hexacyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 16-thia-1,2,3,4,5,14-hexazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one involves multiple steps, typically starting with the preparation of the core hexacyclic structure. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the correct formation of the desired product. Common reagents used in the synthesis include chloroacetyl chloride and potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and yield. This often includes the use of advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 16-thia-1,2,3,4,5,14-hexazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple reactive sites within the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines.
Wissenschaftliche Forschungsanwendungen
16-thia-1,2,3,4,5,14-hexazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying molecular interactions and pathways.
Wirkmechanismus
The mechanism by which 16-thia-1,2,3,4,5,14-hexazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are still under investigation, but they are believed to include enzymes and receptors involved in cellular signaling .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 16-thia-1,2,3,4,5,14-hexazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one stands out due to its unique hexacyclic structure and the presence of multiple reactive sites. Similar compounds include other hexacyclic molecules and those containing sulfur and nitrogen atoms in their structure.
Eigenschaften
Molekularformel |
C17H12N6OS |
|---|---|
Molekulargewicht |
348.4g/mol |
IUPAC-Name |
16-thia-1,2,3,4,5,14-hexazahexacyclo[11.11.0.02,6.07,12.015,23.017,22]tetracosa-3,5,7,9,11,13,15(23),17(22)-octaen-24-one |
InChI |
InChI=1S/C17H12N6OS/c24-17-13-11-7-3-4-8-12(11)25-16(13)18-14-9-5-1-2-6-10(9)15-19-20-21-23(15)22(14)17/h1-2,5-6H,3-4,7-8H2 |
InChI-Schlüssel |
NFQYUFPVAVUSFA-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C3=C(S2)N=C4C5=CC=CC=C5C6=NN=NN6N4C3=O |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(S2)N=C4C5=CC=CC=C5C6=NN=NN6N4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-bromophenoxy)-8-[(dimethylamino)methyl]-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B383353.png)
![2-[(2-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-2-oxoethyl)sulfanyl]-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B383358.png)
![4-[(4-CHLOROPHENYL)SULFANYL]-3,5-DIMETHYL-1-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBONYL)-1H-PYRAZOLE](/img/structure/B383359.png)


![1-(4-Methylpiperidin-1-yl)-2-[(10-methyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-yl)sulfanyl]ethanone](/img/structure/B383364.png)

![2-[2-Oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B383366.png)

![2-[(2,4-Dichlorobenzyl)sulfanyl]-4,6-dimethylnicotinonitrile](/img/structure/B383370.png)
![ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B383371.png)
![4-[4-(2,4-Dichlorobenzyl)-1-piperazinyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B383372.png)
![3-allyl-4-phenyl-1,3-thiazol-2(3H)-one [1-(2-naphthyl)ethylidene]hydrazone](/img/structure/B383375.png)

